3beta-(Dimethylamino)con-5-ene
CAS No.: 546-06-5
Cat. No.: VC0524199
Molecular Formula: C24H40N2
Molecular Weight: 356.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 546-06-5 |
|---|---|
| Molecular Formula | C24H40N2 |
| Molecular Weight | 356.6 g/mol |
| IUPAC Name | N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine |
| Standard InChI | InChI=1S/C24H40N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h6,16,18-22H,7-15H2,1-5H3 |
| Standard InChI Key | GPLGAQQQNWMVMM-UHFFFAOYSA-N |
| Isomeric SMILES | C[C@H]1[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)N(C)C)C)CN1C |
| Canonical SMILES | CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C |
| Appearance | Solid powder |
| Melting Point | 125.5 °C |
Introduction
Chemical Profile and Structural Properties
Conessine (CAS No. 546-06-5) is a complex steroidal alkaloid characterized by a rigid tetracyclic framework fused with a piperidine ring. Its absolute stereochemistry includes eight defined stereocenters, contributing to its unique three-dimensional conformation .
Physicochemical Characteristics
The compound’s physical properties are critical for understanding its bioavailability and interactions:
The high LogP value indicates significant lipophilicity, facilitating blood-brain barrier penetration .
Pharmacological Effects and Mechanisms of Action
Histamine H₃ Receptor Antagonism
Conessine acts as a potent antagonist of histamine H₃ receptors, with binding affinities of (rat) and (human) . This activity is selective over other histamine receptors (H₁, H₂, H₄), making it a valuable tool for studying H₃-mediated pathways . H₃ receptors are predominantly expressed in the central nervous system (CNS), where they regulate neurotransmitter release. Conessine’s ability to penetrate the CNS and achieve high brain concentrations (up to 10 µM) has implications for treating cognitive disorders .
Modulation of Intracellular Signaling Pathways
Recent studies reveal Conessine’s role in suppressing key transcriptional pathways:
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NF-κB Pathway: Conessine inhibits TNFα-induced activation of NF-κB, reducing the expression of pro-inflammatory cytokines .
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FoxO3a Pathway: By downregulating FoxO3a-dependent transcription, Conessine decreases the expression of atrophy-related ubiquitin ligases (MuRF-1, atrogin-1), mitigating muscle wasting .
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p53 Pathway: The compound modestly suppresses p53 activity, potentially influencing apoptosis in cancer cells .
These effects are summarized in the following experimental data:
| Pathway | Luciferase Reporter Activity Reduction | Concentration Range |
|---|---|---|
| NF-κB (pELAM-Luc) | 60% inhibition | 10–20 µM |
| FoxO3a (pFHRE-Luc) | 45% inhibition | 10–20 µM |
| p53 (WWP-Luc) | 30% inhibition | 10–20 µM |
Anti-Parasitic and Anti-Malarial Activity
In traditional medicine, Conessine is used to treat amoebic dysentery and helminthic infections. Its anti-malarial activity stems from interference with Plasmodium metabolism, though exact mechanisms remain under investigation .
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| Sigma-Aldrich | ≥97% (HPLC) | 10 mg | 53.40 |
| Sigma-Aldrich | ≥97% (HPLC) | 50 mg | 193.00 |
| Cayman Chemical | ≥98% | 50 mg | 120.00 |
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